molecular formula C7H14N2O B15234192 (3S,7R)-3-amino-7-methylazepan-2-one

(3S,7R)-3-amino-7-methylazepan-2-one

Cat. No.: B15234192
M. Wt: 142.20 g/mol
InChI Key: MRSIEAYNRACDJS-RITPCOANSA-N
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Description

(3S,7R)-3-amino-7-methylazepan-2-one is a chiral compound belonging to the class of azepanones Azepanones are seven-membered lactams, which are cyclic amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,7R)-3-amino-7-methylazepan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of amino acids as starting materials, which undergo cyclization to form the azepanone ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3S,7R)-3-amino-7-methylazepan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted azepanones, amines, and oxo derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3S,7R)-3-amino-7-methylazepan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (3S,7R)-3-amino-7-methylazepan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (3S,7R)-3-amino-7-methylazepan-2-one: is similar to other azepanones such as (3S,7S)-3-amino-7-methylazepan-2-one and (3R,7R)-3-amino-7-methylazepan-2-one.

    Unique Features: The specific stereochemistry of this compound gives it unique properties in terms of reactivity and biological activity compared to its diastereomers and enantiomers.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

(3S,7R)-3-amino-7-methylazepan-2-one

InChI

InChI=1S/C7H14N2O/c1-5-3-2-4-6(8)7(10)9-5/h5-6H,2-4,8H2,1H3,(H,9,10)/t5-,6+/m1/s1

InChI Key

MRSIEAYNRACDJS-RITPCOANSA-N

Isomeric SMILES

C[C@@H]1CCC[C@@H](C(=O)N1)N

Canonical SMILES

CC1CCCC(C(=O)N1)N

Origin of Product

United States

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